

Comparison of CDK4/6 Inhibitor Selectivity Profiles

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Compound of Interest

Compound Name: Cdk-IN-16

Cat. No.: B15587503

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Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] While they share a primary mechanism of action, their selectivity profiles across the broader kinome exhibit notable differences. These differences may contribute to their distinct clinical efficacy and adverse effect profiles.

Data Presentation: Biochemical Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Palbociclib, Ribociclib, and Abemaciclib against their primary targets and a selection of other kinases. This data is derived from various biochemical assays.

Table 1: IC50 Values for Primary Targets (CDK4 and CDK6)

Inhibitor	CDK4/cyclin D1 IC50 (nM)	CDK6/cyclin D3 IC50 (nM)	CDK4:CDK6 IC50 Ratio
Palbociclib	9 - 11[2]	15[2]	~1:1.5[2]
Ribociclib	10[2]	39[2]	~1:4[2]
Abemaciclib	2[3][4]	10[3][4]	1:5[2]

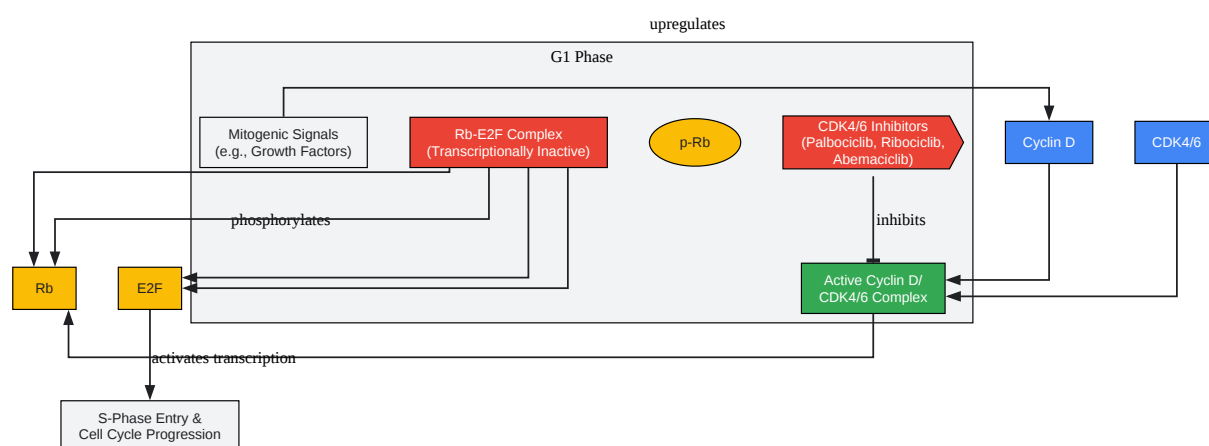
Table 2: Selectivity Profile Against Other Kinases (IC50 in nM)

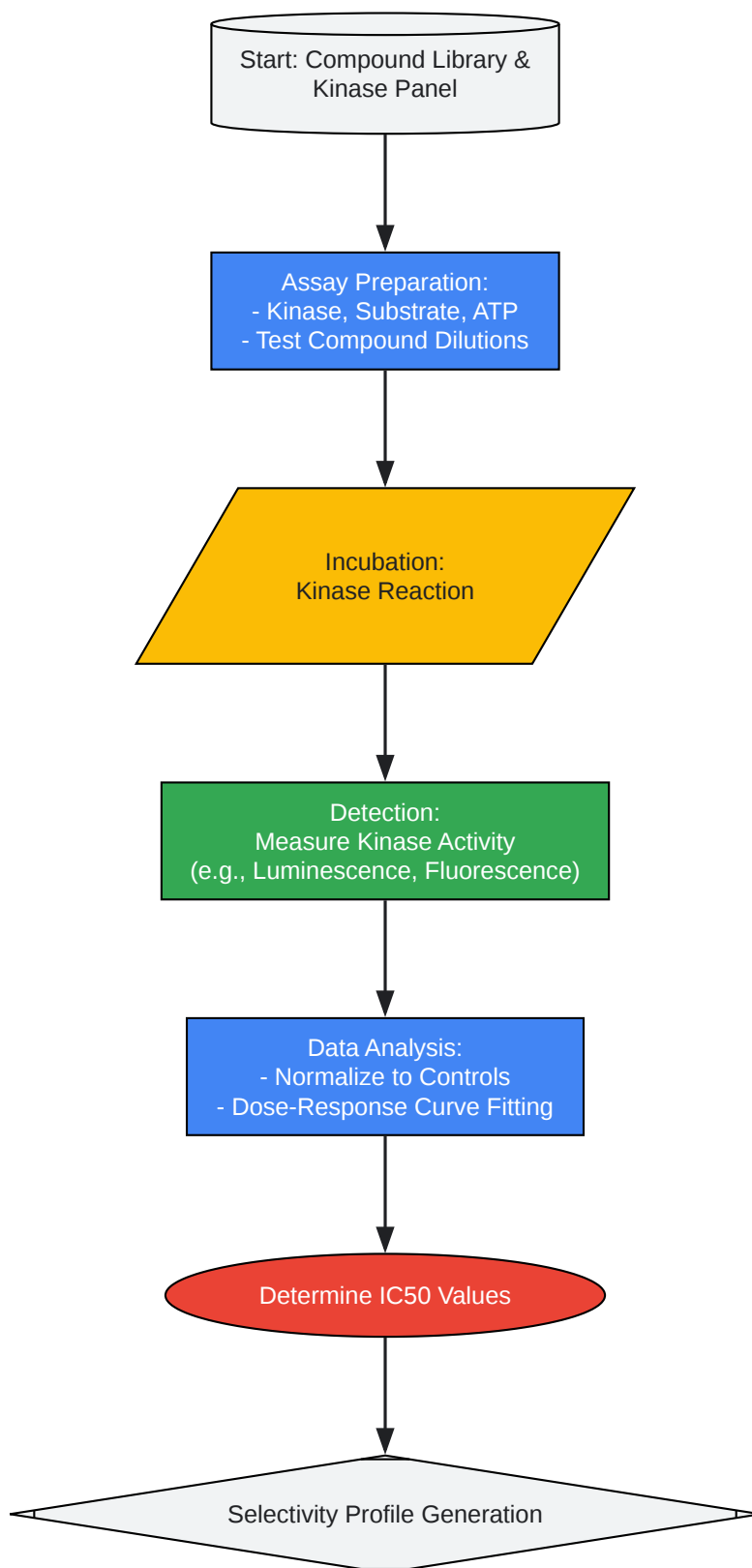
Kinase	Palbociclib	Ribociclib	Abemaciclib
CDK9	>10,000	>10,000	57[5][6]
GSK3 β	11,200[7]	Not Reported	8.67[7]
CAMKII β	1,600[7]	Not Reported	3.5[7]
CAMKII δ	610[7]	Not Reported	2.6[7]
PIM1	Not Reported	Not Reported	50[6]

As indicated in the data, while Palbociclib and Ribociclib are highly selective for CDK4 and CDK6, Abemaciclib shows activity against other kinases, including CDK9, GSK3 β , and CAMKII isoforms, demonstrating a broader polypharmacology.[6][7][8]

Signaling Pathway and Experimental Workflow

To understand the context of CDK4/6 inhibition and the methods used to determine selectivity, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.





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- To cite this document: BenchChem. [Comparison of CDK4/6 Inhibitor Selectivity Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587503#cdk-in-16-selectivity-profile]

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